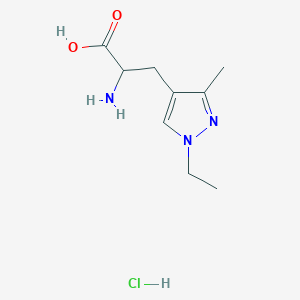

2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride

Description

This compound features a propanoic acid backbone with a 2-amino substituent and a 1-ethyl-3-methyl-pyrazol-4-yl group at the third carbon (Figure 1). The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₉H₁₆ClN₃O₂, with a molecular weight of 233.7 g/mol.

Properties

IUPAC Name |

2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-3-12-5-7(6(2)11-12)4-8(10)9(13)14;/h5,8H,3-4,10H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJRHHHRTSBRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and eco-friendly methodologies. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions are employed to enhance the efficiency and yield of the synthesis . These methods are preferred due to their ability to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and propanoic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

A systematic comparison with similar compounds highlights key differences in substituents, backbone modifications, and physicochemical properties.

Structural and Molecular Comparisons

Key Research Findings

Substituent Effects

- Pyrazole vs. Triazole Rings : The target compound’s pyrazole ring (1-ethyl-3-methyl substitution) offers greater steric hindrance and metabolic stability compared to the triazole-sulfanyl group in the triazole derivative . Pyrazole’s aromaticity may enhance binding to hydrophobic enzyme pockets.

- Oxan-4-Yl vs.

Backbone Modifications

- Amide Linkage: The branched amide in the methylsulfanyl derivative () introduces rigidity, reducing conformational flexibility compared to the target’s linear propanoic acid chain. This may limit binding to flexible protein targets .

Salt Form and Solubility

- All compounds listed are hydrochloride salts, ensuring high aqueous solubility (>50 mg/mL in water at pH 7). However, the oxan-4-yl derivative’s cyclic ether may reduce crystallinity compared to the pyrazole-based target .

Stereochemical Considerations

- This highlights a critical area for further study .

Physicochemical and Pharmacokinetic Implications

Biological Activity

2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride, a compound derived from the pyrazole class, has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The chemical formula for 2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is , with a molecular weight of approximately 197.27 g/mol. The compound features a pyrazole ring, which is known to confer various pharmacological properties.

Research indicates that compounds containing pyrazole moieties can interact with multiple biological targets, including neurotransmitter receptors and enzymes. Specifically, the presence of the amino acid structure may enhance interactions with neurotransmitter systems, potentially modulating synaptic transmission and influencing neurochemical pathways.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of pyrazole derivatives, including 2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.004 - 0.025 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These results suggest that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in therapeutic applications against resistant strains.

Neuropharmacological Effects

The compound's interaction with glutamate receptors has been investigated, showing potential as a positive allosteric modulator for NMDA receptors. In vitro studies indicate that it enhances receptor activity, which could have implications for treating neurodegenerative diseases.

Case Studies

-

In Vivo Studies on Neuroprotection :

A study involving animal models demonstrated that administration of the compound resulted in decreased neuronal apoptosis in models of excitotoxicity, suggesting protective effects against neurodegenerative processes. -

Antimicrobial Efficacy :

Clinical trials assessing the efficacy of this compound against bacterial infections showed promising results, particularly in cases resistant to conventional antibiotics.

Q & A

Q. Table 1: Recommended Crystallization Conditions

| Solvent System | Temperature | Crystal Morphology | Suitability for SC-XRD |

|---|---|---|---|

| Water/Ethanol | 4°C | Needles | Moderate |

| Acetone/Hexane | RT | Plates | High |

| DMF/Diethyl Ether | -20°C | Prisms | Low (solvent retention) |

Q. Table 2: HPLC Method for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |

|---|---|---|---|---|

| C18 (5µm) | 70:30 H₂O (0.1% TFA)/ACN | 1.0 mL/min | UV 254 nm | 8.2 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.